molecular formula C10H11N3O2 B14411945 3-(3-Methoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one CAS No. 87428-04-4

3-(3-Methoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one

Cat. No.: B14411945
CAS No.: 87428-04-4
M. Wt: 205.21 g/mol
InChI Key: YCPAQWGEHDYYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that contains a triazine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable reagent such as acetic anhydride . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one is unique due to its triazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

87428-04-4

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2,5-dihydro-1H-1,2,4-triazin-6-one

InChI

InChI=1S/C10H11N3O2/c1-15-8-4-2-3-7(5-8)10-11-6-9(14)12-13-10/h2-5H,6H2,1H3,(H,11,13)(H,12,14)

InChI Key

YCPAQWGEHDYYJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NCC(=O)NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.